![molecular formula C12H11NO3S B12555989 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- CAS No. 191467-22-8](/img/structure/B12555989.png)
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is notable for its unique bicyclic structure, which includes a nitrogen atom, making it a valuable building block in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- involves several synthetic routes. One common method is the Diels-Alder reaction of tosyl cyanide and cyclopentadiene, followed by rearrangement of the intermediate to furnish the desired lactam along with acetyl tosyl sulfinate as a side product . Another approach involves the use of lipase enzymes for the resolution of racemic mixtures, where transesterification of the substrate preferentially forms the acyl derivative of one enantiomer .
Industrial Production Methods
Industrial production of this compound often employs large-scale biotransformation processes using whole cell catalysts. These processes are designed to achieve high optical purity, with enantiomeric excesses exceeding 98% . The use of transition metal-catalyzed methodologies, such as copper-mediated N-arylation, has also been explored for industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Conversion to hydroxy amides through reduction processes.
Substitution: Reactions with electrophilic reagents to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions include epoxides, hydroxy amides, and polyfunctionalized bicyclic systems .
Aplicaciones Científicas De Investigación
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of carbocyclic nucleosides and carbocyclic sugar amines.
Biology: Employed in the preparation of amino-peramivir, a potent neuraminidase inhibitor.
Medicine: Utilized in the synthesis of therapeutic drugs, including analogs of bredinin and (−)-carbovir
Industry: Applied in the chemoenzymatic synthesis of various compounds, leveraging its high optical purity.
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- involves its role as a versatile intermediate in chemical reactions. Its unique bicyclic structure allows it to participate in various transformations, targeting molecular pathways involved in the synthesis of nucleosides and other biologically active compounds . The compound’s interactions with enzymes and catalysts facilitate these transformations, making it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another bicyclic compound used in synthetic chemistry.
4-Amino-2-cyclopentene-1-carboxylic acid lactam: A related compound with similar structural features.
Uniqueness
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)- stands out due to its high optical purity and versatility in various chemical reactions. Its ability to undergo multiple types of transformations makes it a unique and valuable intermediate in the synthesis of complex molecules .
Propiedades
Número CAS |
191467-22-8 |
|---|---|
Fórmula molecular |
C12H11NO3S |
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C12H11NO3S/c14-12-9-6-7-10(8-9)13(12)17(15,16)11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
Clave InChI |
PMMBGOFPGSPVCJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1N(C2=O)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
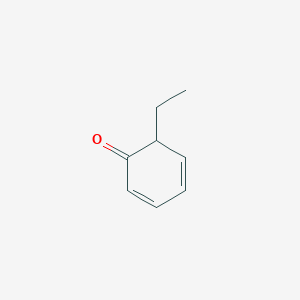
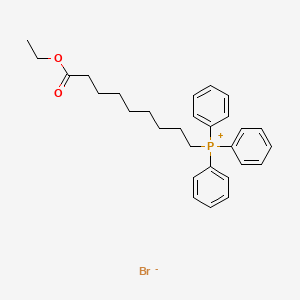
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
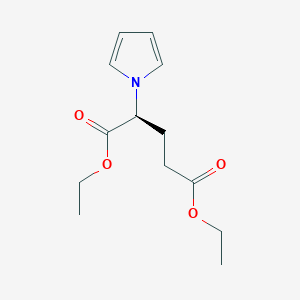
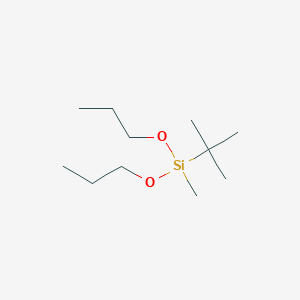
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)
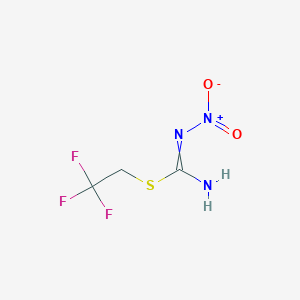
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
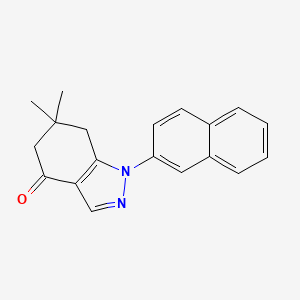
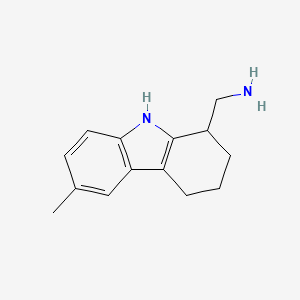
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)

